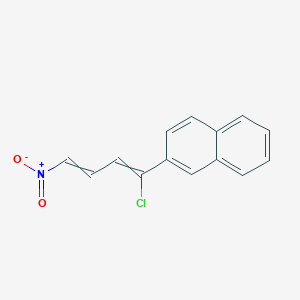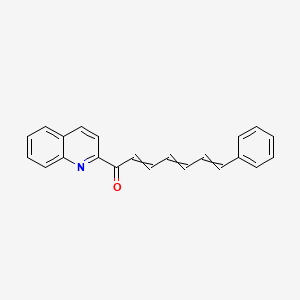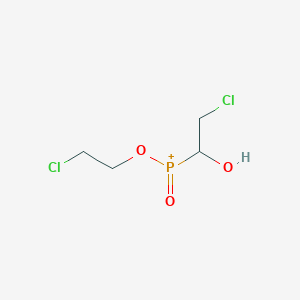
(2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium is a chemical compound with the molecular formula C4H9ClO2. It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds . This compound is known for its chloroalkoxy alcohol structure, which makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium typically involves the reaction of diethylene glycol with thionyl chloride. The reaction conditions include maintaining a temperature range of 79-81°C under reduced pressure (5 mmHg) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various chloroalkoxy derivatives, alcohols, and aldehydes. These products are often used as intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
(2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. This nucleophilic behavior is crucial in its role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diethylene glycol monochlorohydrin: Similar in structure but lacks the oxophosphanium group.
2-Chloroethyl 2-hydroxyethyl ether: Another chloroalkoxy alcohol with similar properties.
Uniqueness
What sets (2-Chloroethoxy)(2-chloro-1-hydroxyethyl)oxophosphanium apart from similar compounds is its unique combination of chloroalkoxy and oxophosphanium groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various pharmaceuticals and specialty chemicals .
Propiedades
Número CAS |
88648-64-0 |
|---|---|
Fórmula molecular |
C4H8Cl2O3P+ |
Peso molecular |
205.98 g/mol |
Nombre IUPAC |
2-chloroethoxy-(2-chloro-1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C4H8Cl2O3P/c5-1-2-9-10(8)4(7)3-6/h4,7H,1-3H2/q+1 |
Clave InChI |
YSEBTVBSSXKZGK-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)O[P+](=O)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


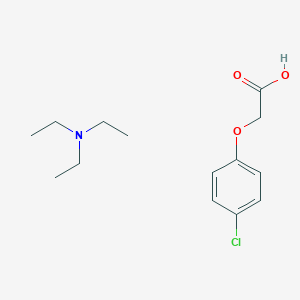
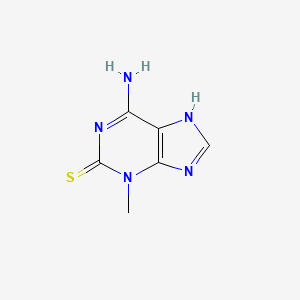
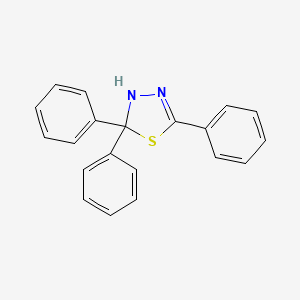
![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)

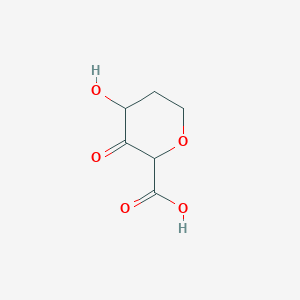
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![N-(4-Chlorophenyl)-N-[(1E)-N-(4-chlorophenyl)ethanimidoyl]benzamide](/img/structure/B14381846.png)
![(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14381847.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)

![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
